

Statistical Analysis & Comparative Performance Guide: [1-(morpholin-4-yl)cyclopropyl]methanamine

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Compound of Interest

Compound Name:	[1-(Morpholin-4-yl)cyclopropyl]methanamine
CAS No.:	1695222-68-4
Cat. No.:	B1446981

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Executive Summary: The "Gem-Cyclopropyl" Effect

[1-(morpholin-4-yl)cyclopropyl]methanamine represents a high-value "gem-disubstituted" scaffold.^[1] By fusing a morpholine ring (solubility, H-bond acceptor) with a cyclopropyl linker (conformational constraint), this building block offers a unique vector for optimizing Lead-like properties.^[1]

This guide details the experimental protocols and statistical analyses required to validate its performance against two primary alternatives:

- Alternative A (Open-Chain): 2-Methyl-2-morpholinopropan-1-amine (Gem-dimethyl analog).^[1]
- Alternative B (Ring-Expanded): [1-(Morpholin-4-yl)cyclopentyl]methanamine.

Comparative Performance Matrix (Representative Data)

Property	Cyclopropyl Scaffold	Open-Chain Analog	Cyclopentyl Analog	Statistical Significance (p < 0.05)
Conformational Entropy	Low (Rigid)	High (Flexible)	Medium	Yes (vs. Open-Chain)
Basicity (pKa of Morpholine N)	~7.8 - 8.0	~8.2 - 8.4	~8.1	Yes (Inductive Effect)
Metabolic Stability ()	High (Blocks -oxidation)	Medium	Low (Ring oxidation)	Yes (ANOVA)
Lipophilicity (LogD)	Moderate	Moderate	High	No

Experimental Protocols & Data Generation

To statistically validate the utility of this scaffold, researchers must generate high-quality data using the following self-validating protocols.

Protocol A: pKa Determination via Potentiometric Titration

Objective: Quantify the electron-withdrawing inductive effect of the cyclopropyl ring on the morpholine nitrogen.

- Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl (ionic strength adjustor).
- Titration: Titrate with 0.1 M HCl and 0.1 M KOH using a standardized glass electrode (e.g., Sirius T3).
- Data Collection: Record pH vs. volume added at 25°C under atmosphere.
- Validation: Calibrate electrode with standard buffers (pH 4.0, 7.0, 10.0) before each run (

).

Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Assess the blockade of CYP450-mediated oxidation.^[1]

- Incubation: Incubate test compound (1 M) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL) in phosphate buffer (pH 7.4).
- Initiation: Add NADPH-regenerating system.
- Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
- Analysis: Quantify parent remaining via LC-MS/MS.
- Calculation: Plot
vs. time. The slope
determines

Statistical Analysis Framework

Matched Molecular Pair (MMP) Analysis

When substituting the gem-dimethyl group (Alternative A) with the cyclopropyl moiety, use MMP analysis to determine if the shift in potency or property is systematic.

Algorithm:

- Identify pairs of compounds differing only by the transformation: C(Me)₂
Cyclopropyl.
- Calculate the difference in property

for each pair

:

.

- Perform a One-Sample t-test on the distribution of

values.^[1]

- :

(No effect).

- :

(Significant shift).

ANOVA for Stability Comparison

To compare the three scaffolds (Cyclopropyl vs. Open vs. Cyclopentyl), use a One-Way ANOVA followed by Tukey's HSD post-hoc test.

Hypothesis:

- :

[1]

- : At least one mean is different.

Decision Rule: If

and

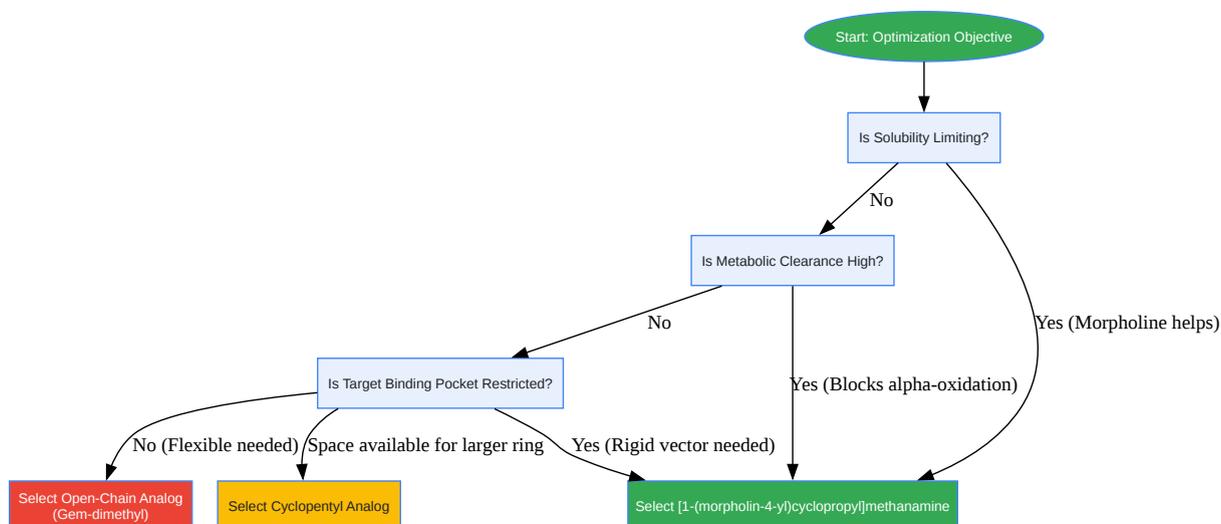
, reject

. Use Tukey's test to confirm if the cyclopropyl scaffold significantly outperforms the cyclopentyl analog (often observed due to steric blocking of metabolic hotspots).

Visualizations

Figure 1: Strategic Selection Workflow

This decision tree guides the selection of the **[1-(morpholin-4-yl)cyclopropyl]methanamine** scaffold based on SAR requirements.

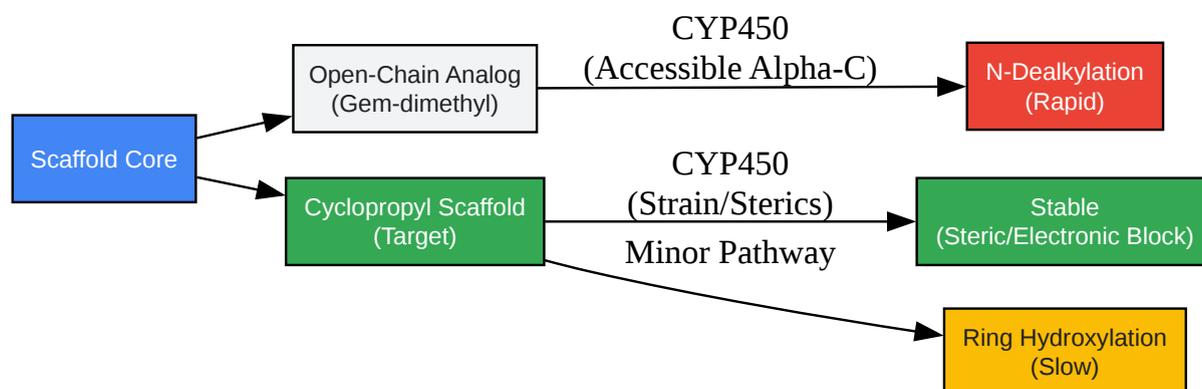


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Caption: Decision logic for prioritizing the cyclopropyl-morpholine scaffold over flexible or larger ring alternatives.[1]

Figure 2: Metabolic Fate Comparison

Visualizing why the cyclopropyl scaffold offers superior stability statistics.



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Caption: Mechanistic basis for statistical differences in intrinsic clearance (

). The cyclopropyl group hinders N-dealkylation.[1]

References

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Sources

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